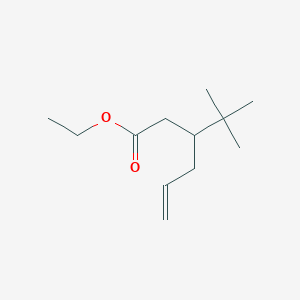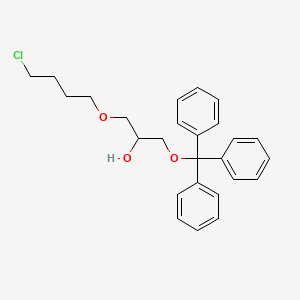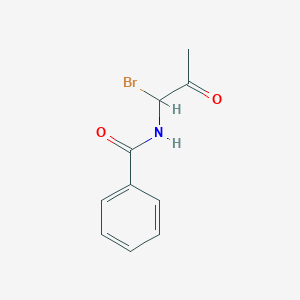
2,2'-(Methylphosphoryl)diacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Methylphosphoryl)diacetonitrile is an organic compound with significant interest in various scientific fields It is characterized by the presence of a methylphosphoryl group attached to two acetonitrile units
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Methylphosphoryl)diacetonitrile typically involves the reaction of methylphosphonic dichloride with acetonitrile in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
CH3P(O)Cl2+2CH3CN→CH3P(O)(CH2CN)2+2HCl
Industrial Production Methods
Industrial production of 2,2’-(Methylphosphoryl)diacetonitrile involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Methylphosphoryl)diacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile groups under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2’-(Methylphosphoryl)diacetonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2’-(Methylphosphoryl)diacetonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing biochemical pathways. The nitrile groups and the phosphoryl moiety play crucial roles in its reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-(Phenylphosphoryl)diacetonitrile
- 2,2’-(Ethylphosphoryl)diacetonitrile
- 2,2’-(Butylphosphoryl)diacetonitrile
Uniqueness
2,2’-(Methylphosphoryl)diacetonitrile is unique due to its specific structural features, which impart distinct chemical properties and reactivity. The presence of the methylphosphoryl group differentiates it from other similar compounds, making it valuable for specialized applications.
Propiedades
Número CAS |
89630-53-5 |
|---|---|
Fórmula molecular |
C5H7N2OP |
Peso molecular |
142.10 g/mol |
Nombre IUPAC |
2-[cyanomethyl(methyl)phosphoryl]acetonitrile |
InChI |
InChI=1S/C5H7N2OP/c1-9(8,4-2-6)5-3-7/h4-5H2,1H3 |
Clave InChI |
WJBIFWFWUYZSPF-UHFFFAOYSA-N |
SMILES canónico |
CP(=O)(CC#N)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(6-Hydroxyspiro[4.5]decan-6-yl)acetic acid](/img/structure/B14394828.png)
![(NE)-N-[1-(2-methylpyrimidin-4-yl)propylidene]hydroxylamine](/img/structure/B14394832.png)

![2-[2-(Naphthalen-2-YL)ethenyl]phenanthrene](/img/structure/B14394845.png)

![1-[(1-Amino-2-methylpropan-2-yl)amino]-3-(2-chlorophenoxy)propan-2-ol](/img/structure/B14394859.png)

![2-(4-Methylphenyl)naphtho[2,1-D][1,3]thiazole](/img/structure/B14394865.png)
![[2-(3-Amino-3-oxopropanoyl)phenyl]acetic acid](/img/structure/B14394874.png)


![N'-{4-[(Benzyloxy)methyl]phenyl}-N-methoxy-N-methylurea](/img/structure/B14394890.png)
